N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide: Similar structure but lacks the piperidine and nitro groups.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Contains a benzoxazole ring but has different substituents and a pyrazoloquinoline moiety.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is unique due to its combination of a benzoxazole ring, a piperidine ring, and a nitrobenzamide moiety
Properties
Molecular Formula |
C27H26N4O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C27H26N4O4/c1-17-11-13-30(14-12-17)23-10-9-19(16-24(23)31(33)34)26(32)28-22-15-20(8-7-18(22)2)27-29-21-5-3-4-6-25(21)35-27/h3-10,15-17H,11-14H2,1-2H3,(H,28,32) |
InChI Key |
XBBJUVUMOSKHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5O4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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